
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide typically involves multiple steps, including the formation of the furan ring, chlorination of the phenyl ring, and subsequent amide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide stands out due to its unique combination of functional groups and aromatic rings Similar compounds may include other furan derivatives or chlorinated aromatic amides
Properties
CAS No. |
853312-71-7 |
|---|---|
Molecular Formula |
C21H20ClNO2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-6-9-19(15(2)12-14)23-21(24)11-8-18-7-10-20(25-18)16-4-3-5-17(22)13-16/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,24) |
InChI Key |
DIXSBKLYNHJOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





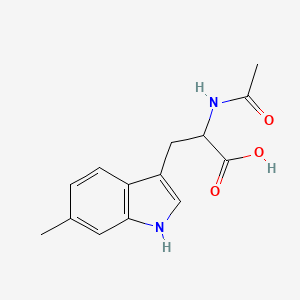
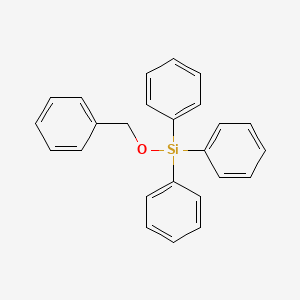


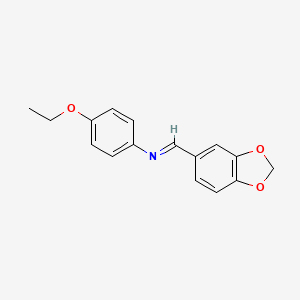

![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
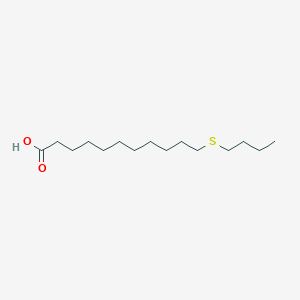
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
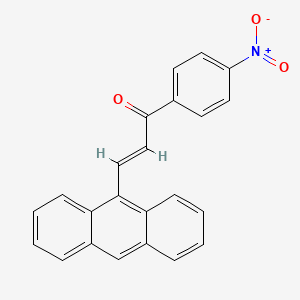
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)
